molecular formula C24H45ClO B12308225 NervonoylChloride

NervonoylChloride

Cat. No.: B12308225
M. Wt: 385.1 g/mol
InChI Key: RAEHNDDDUYRIIC-MDZDMXLPSA-N
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Description

Nervonoyl Chloride (cis-15-Tetracosenoyl Chloride, C₂₄H₄₅ClO) is a very-long-chain monounsaturated fatty acyl chloride derived from nervonic acid (cis-15-tetracosenoic acid). It is characterized by a 24-carbon chain with a single cis double bond at the Δ15 position (C24:1) . This compound is primarily utilized as a high-purity standard in lipidomics and biochemical research to study lipid metabolism, membrane dynamics, and enzymatic processes involving very-long-chain fatty acids (VLCFAs) . Its structural complexity and biological relevance make it a critical reagent for synthesizing specialized triglycerides and phospholipids in vitro .

Properties

Molecular Formula

C24H45ClO

Molecular Weight

385.1 g/mol

IUPAC Name

(E)-tetracos-15-enoyl chloride

InChI

InChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9+

InChI Key

RAEHNDDDUYRIIC-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nervonoyl chloride can be synthesized through the reaction of nervonic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction typically involves dissolving nervonic acid in an inert solvent such as dichloromethane, followed by the addition of the chlorinating agent. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The resulting nervonoyl chloride is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of nervonoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Nervonoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Nervonoyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form corresponding nervonoyl derivatives.

    Hydrolysis: In the presence of water or aqueous bases, nervonoyl chloride hydrolyzes to form nervonic acid and hydrochloric acid.

    Reduction: Nervonoyl chloride can be reduced to nervonoyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature.

    Hydrolysis: Conducted in aqueous solutions at ambient or slightly elevated temperatures.

    Reduction: Performed in anhydrous ether or THF under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Nervonoyl amides, esters, and thioesters.

    Hydrolysis: Nervonic acid.

    Reduction: Nervonoyl alcohol.

Scientific Research Applications

Nervonoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the nervonoyl group into various molecules.

    Biology: Employed in the study of lipid metabolism and the role of nervonic acid in the nervous system.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its precursor, nervonic acid, which is essential for myelin sheath formation.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of nervonoyl chloride is primarily related to its ability to form nervonoyl derivatives. These derivatives can interact with various molecular targets and pathways, particularly in the nervous system. Nervonic acid, the hydrolysis product of nervonoyl chloride, is a key component of sphingolipids and myelin sheaths in the brain. It plays a crucial role in maintaining the integrity and function of nerve cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acyl Chlorides

Acyl chlorides are reactive derivatives of carboxylic acids, widely used in organic synthesis. Below, Nervonoyl Chloride is compared to other acyl chlorides based on chain length, saturation, and functional groups.

Saturated Aliphatic Acyl Chlorides

Nonanoyl Chloride (Pelargonoyl Chloride, C₉H₁₇ClO)
  • Structure : A 9-carbon saturated acyl chloride.
  • Molecular Weight : 176.68 g/mol (CAS 764-85-2) .
  • Applications: Used to synthesize immunosuppressants, vanilloids with antinociceptive properties, and bioactive esters .
  • Key Difference: Shorter chain length reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to Nervonoyl Chloride .
Octanoyl Chloride (C₈H₁₅ClO)
  • Structure : 8-carbon saturated acyl chloride (CAS 111-64-8) .
  • Applications : Intermediate in pharmaceutical and agrochemical production.
  • Reactivity: Higher volatility than Nervonoyl Chloride due to shorter chain .

Unsaturated and Very-Long-Chain Acyl Chlorides

cis-10-Nonadecenoyl Chloride (C19:1) and cis-10,13-Nonadecadienoyl Chloride (C19:2)
  • Structure: 19-carbon mono- and diunsaturated acyl chlorides .
  • Applications : Standards for analyzing unsaturated lipid profiles.
  • Key Difference: Lower thermal stability than Nervonoyl Chloride due to shorter chains and increased unsaturation .

Dichlorides and Aromatic Acyl Chlorides

Azelaoyl Chloride (Nonanedioyl Dichloride, C₉H₁₄Cl₂O₂)
  • Structure : A 9-carbon dicarboxylic acyl chloride (CAS 123-98-8) .
  • Applications : Polymer crosslinking and synthesis of polyesters.
  • Reactivity: Two reactive sites enable bifunctional coupling, unlike Nervonoyl Chloride .
Benzoyl Chloride (C₇H₅ClO)
  • Structure : Aromatic acyl chloride (CAS 98-88-4) .
  • Applications : Production of peroxides, dyes, and pharmaceuticals.
  • Key Difference : The aromatic ring stabilizes the electrophilic carbonyl group, reducing reactivity compared to aliphatic acyl chlorides .

Physicochemical Properties and Reactivity

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Profile
Nervonoyl Chloride C₂₄H₄₅ClO 377.08 >300 (estimated) Insoluble in water Moderate (steric hindrance)
Nonanoyl Chloride C₉H₁₇ClO 176.68 215–220 Reacts violently High (short chain)
Benzoyl Chloride C₇H₅ClO 140.57 197 Hydrolyzes in water Low (aromatic stabilization)
Azelaoyl Chloride C₉H₁₄Cl₂O₂ 225.11 160–165 (5 mmHg) Reacts with alcohols High (bifunctional)

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